molecular formula C6H8O2 B175970 (S)-4-vinyl-dihydrofuran-2(3H)-one CAS No. 107080-45-5

(S)-4-vinyl-dihydrofuran-2(3H)-one

Cat. No.: B175970
CAS No.: 107080-45-5
M. Wt: 112.13 g/mol
InChI Key: AUJAAMXYEHZSLP-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-vinyl-dihydrofuran-2(3H)-one is an organic compound characterized by a furan ring with a vinyl group and a lactone moiety This compound is notable for its chiral center, which imparts specific stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

    Asymmetric Synthesis: One common method involves the asymmetric synthesis starting from chiral precursors. For instance, the use of chiral catalysts in the Diels-Alder reaction can yield (S)-4-vinyl-dihydrofuran-2(3H)-one with high enantiomeric purity.

    Enzymatic Methods: Enzymatic resolution of racemic mixtures can also be employed. Lipases are often used to selectively hydrolyze one enantiomer, leaving the desired (S)-enantiomer.

    Chemical Synthesis:

Industrial Production Methods

Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (S)-4-vinyl-dihydrofuran-2(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group, using reagents like hydrogen gas in the presence of palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl group can be replaced by other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine), organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of (S)-4-ethyl-dihydrofuran-2(3H)-one.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (S)-4-vinyl-dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activities. It can be used as a precursor for the synthesis of bioactive molecules, including those with antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. They are investigated for use in drug development, particularly for their potential to interact with specific biological targets.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Mechanism of Action

The mechanism by which (S)-4-vinyl-dihydrofuran-2(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The vinyl group can participate in conjugation reactions, affecting the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-vinyl-dihydrofuran-2(3H)-one: The non-chiral version of the compound, lacking the specific stereochemistry.

    2,5-dihydrofuran: A simpler furan derivative without the vinyl group.

    γ-butyrolactone: A structurally similar lactone without the furan ring.

Uniqueness

(S)-4-vinyl-dihydrofuran-2(3H)-one is unique due to its chiral center and the presence of both a vinyl group and a lactone moiety. This combination of features makes it particularly useful in asymmetric synthesis and in the development of enantiomerically pure pharmaceuticals.

By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(4S)-4-ethenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJAAMXYEHZSLP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.